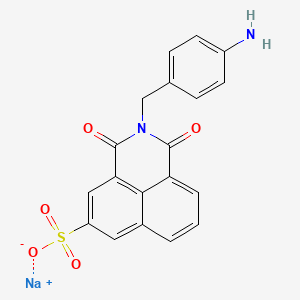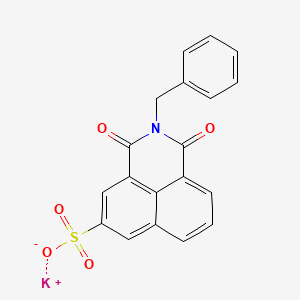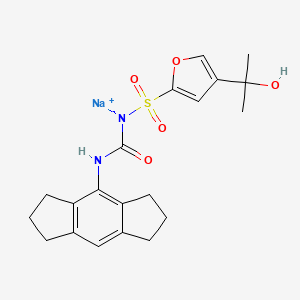
MCC950钠
描述
MCC950 sodium, also known as CRID3, is a potent and selective NOD-like receptor (NLR) family pyrin domain-containing protein 3 (NLRP3) inhibitor . It blocks canonical and non-canonical NLRP3 activation at nanomolar concentrations . MCC950 specifically inhibits NLRP3 but not AIM2, NLRC4, or NLRP1 activation .
Synthesis Analysis
MCC950 sodium salt was filtered directly from the reaction mixture, and the beige solid was triturated using ethyl acetate. The product was dissolved in water, treated with activated charcoal, and filtered through Celite. The aqueous solution was freeze-dried to give the desired product as the sodium salt .Molecular Structure Analysis
The key molecular features of MCC950 involved in this interaction are highlighted in Figure 4 .Chemical Reactions Analysis
MCC950 sodium salt is a potent, selective inhibitor of NOD-like receptor family protein 3 (NLRP3) with IC50 value of 7.5 nM in bone marrow derived macrophages (BMDMs) .Physical And Chemical Properties Analysis
MCC950 sodium has a molecular weight of 404.48 and a chemical formula of C20H24N2O5S . It is soluble in DMSO at a concentration of 28 mg/mL .科学研究应用
Inflammatory Bowel Disease (IBD)
MCC950 has been shown to significantly attenuate colonic inflammation in mouse models of ulcerative colitis . By inhibiting the NLRP3 inflammasome, MCC950 reduces the release of pro-inflammatory cytokines and improves histopathological scores, suggesting its potential as a therapeutic agent for human IBD.
Neurological Disorders
Research indicates that MCC950 can alleviate neurological impairment in mice models of multiple sclerosis (MS) by inhibiting the NLRP3 inflammasome . It reduces neuronal damage and oligodendrocyte loss, indicating its potential application in neuroprotection and as a therapeutic strategy for MS.
Autoimmune Diseases
MCC950’s ability to selectively inhibit NLRP3 suggests its use as a potential therapeutic for various autoimmune diseases . Its role in modulating the immune response makes it a valuable tool for studying NLRP3-associated syndromes.
Parkinson’s Disease (PD)
The NLRP3 inflammasome is implicated in PD, and MCC950, by inhibiting this inflammasome, could be an important compound in studying the disease’s progression and potential treatments .
Type 2 Diabetes
MCC950’s inhibition of the NLRP3 inflammasome also has implications for type 2 diabetes research, where inflammation plays a significant role in disease progression .
Atherosclerosis
Similarly, in atherosclerosis, MCC950 can be used to study the impact of NLRP3 inflammasome on the disease, potentially leading to novel therapeutic approaches .
作用机制
Target of Action
MCC950 sodium, also known as CRID3, is a potent and selective inhibitor of the NOD-like receptor (NLR) family pyrin domain-containing protein 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a cytoplasmic multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) .
Mode of Action
MCC950 sodium inhibits the NLRP3 inflammasome by directly targeting its NATCH domain. This interaction prevents the conformational change and oligomerization of NLRP3, which are essential steps for its activation . By blocking these processes, MCC950 sodium effectively inhibits the release of IL-1β and other pro-inflammatory cytokines induced by NLRP3 activators such as nigericin, ATP, and monosodium urate (MSU) crystals .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by MCC950 sodium affects several downstream biochemical pathways. Primarily, it prevents the activation of caspase-1, which is responsible for the cleavage of pro-IL-1β and pro-IL-18 into their active forms . This inhibition reduces the inflammatory response and the associated tissue damage in various inflammatory diseases, including colitis, neuroinflammation, and cardiac arrest .
Pharmacokinetics
The pharmacokinetics of MCC950 sodium involve its absorption, distribution, metabolism, and excretion (ADME) properties. While specific details on its pharmacokinetics are limited, it is known that MCC950 sodium is administered orally and has shown efficacy in various animal models of disease . The compound’s bioavailability and distribution are critical for its therapeutic effects, as it needs to reach sufficient concentrations at the site of inflammation to inhibit the NLRP3 inflammasome effectively.
Result of Action
The molecular and cellular effects of MCC950 sodium’s action include the suppression of pro-inflammatory cytokine release, particularly IL-1β and IL-18 . This suppression leads to a reduction in inflammation and tissue damage in conditions driven by NLRP3 inflammasome activation. For example, in models of colitis, MCC950 sodium has been shown to improve body weight gain, colon length, and histopathological scores . In neuroinflammation, it improves neurologic function and survival after cardiac arrest .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MCC950 sodium. Factors such as pH, temperature, and the presence of other compounds can affect its stability and bioavailability. Additionally, the inflammatory microenvironment, characterized by the presence of various cytokines and immune cells, can impact the compound’s effectiveness. Understanding these factors is crucial for optimizing the therapeutic use of MCC950 sodium in different disease contexts.
安全和危害
未来方向
属性
IUPAC Name |
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQQNXFKPNZRFT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MCC950 sodium | |
CAS RN |
256373-96-3 | |
| Record name | MCC-950 sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256373963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCC-950 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BL55B687 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of MCC950 Sodium in the study on baicalin and gastric cancer cell pyroptosis?
A1: MCC950 Sodium is a potent and selective inhibitor of the NLRP3 inflammasome. [] In the study, researchers used MCC950 Sodium to investigate the involvement of the NLRP3 inflammasome in baicalin-induced pyroptosis in gastric cancer cells. The study found that baicalin could reverse the inhibitory effects of MCC950 Sodium, suggesting that baicalin promotes pyroptosis by activating the NLRP3 inflammasome. [] This highlights the potential of baicalin as a therapeutic agent targeting the NLRP3 inflammasome in gastric cancer treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



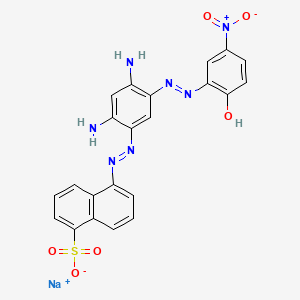
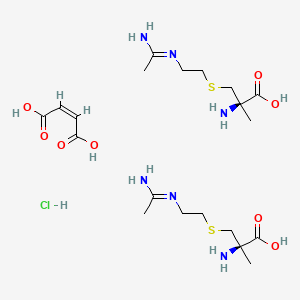

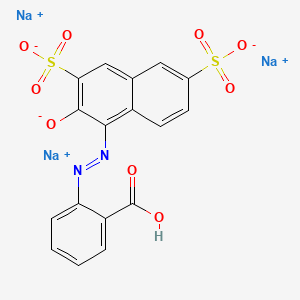
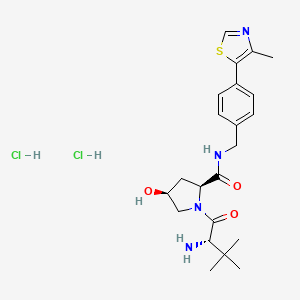
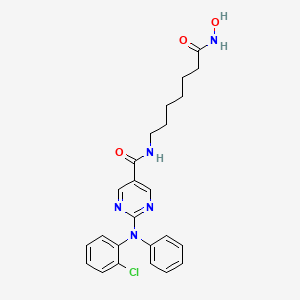

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)

![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
